molecular formula C10H11NO2 B019303 4-(2-Hydroxyethyl)indolin-2-one CAS No. 139122-19-3

4-(2-Hydroxyethyl)indolin-2-one

Cat. No.: B019303
CAS No.: 139122-19-3
M. Wt: 177.2 g/mol
InChI Key: QRTHVOUKWCEPKJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-(2-Hydroxyethyl)indolin-2-one, also known as 4-(2-hydroxyethyl)oxyindole, is a key intermediate in the synthesis of both dopamine receptor agonists and protein kinase inhibitors . Dopamine receptors play a crucial role in the nervous system, affecting mood, motivation, and motor control. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a vital role in cell signaling.

Mode of Action

It is known to be involved in the synthesis of dopaminergic agonists such as ropinirole . Ropinirole acts as an agonist at dopamine D2/D3/5-HT1A receptors, which means it binds to these receptors and activates them . This can help to alleviate symptoms of disorders such as Parkinson’s disease and restless legs syndrome .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to dopamine signaling and protein kinase activity. Dopamine signaling is crucial for many functions, including motor control, reward, and motivation. Protein kinases are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

Its role as an intermediate in the synthesis of drugs like ropinirole suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in the synthesis of both dopamine receptor agonists and protein kinase inhibitors . As a dopamine receptor agonist, it could help to alleviate symptoms of neurological disorders. As a protein kinase inhibitor, it could potentially be useful as an anticancer agent .

Preparation Methods

The synthesis of 4-(2-Hydroxyethyl)indolin-2-one typically involves multiple steps starting from commercially available 2-(2-methyl-3-nitrophenyl)acetic acid . The synthetic route includes the following steps:

This method offers a convenient alternative to existing methodologies, given its milder reaction conditions, ease of implementation, and overall yield of 59% .

Chemical Reactions Analysis

4-(2-Hydroxyethyl)indolin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts like palladium on carbon (Pd-C) for reduction and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include various substituted indolin-2-one derivatives, which are useful in medicinal chemistry .

Comparison with Similar Compounds

4-(2-Hydroxyethyl)indolin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity, making it a valuable intermediate in medicinal chemistry .

Properties

IUPAC Name

4-(2-hydroxyethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-5-4-7-2-1-3-9-8(7)6-10(13)11-9/h1-3,12H,4-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTHVOUKWCEPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251686
Record name 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139122-19-3
Record name 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139122-19-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Hydroxyethyl)indolin-2-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one
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Record name 4-(2-Hydroxyethyl)indolin-2-one
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Record name 4-(2-HYDROXYETHYL)INDOLIN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-(2-hydroxyethyl)indolin-2-one a valuable compound in medicinal chemistry?

A1: this compound has emerged as a key building block in the synthesis of various pharmaceuticals. [] Its structure allows for modifications that can lead to compounds with activity as dopamine receptor agonists or protein kinase inhibitors. [] This versatility makes it an attractive target for researchers exploring treatments for a wide array of conditions.

Q2: The provided abstract mentions the compound's role as an "intermediate." Could you elaborate on what this means in the context of drug development?

A2: An "intermediate" in drug development refers to a compound that serves as a stepping stone in a multi-step synthesis. While this compound itself may not be the final drug, its structure provides a scaffold upon which further chemical modifications can be made. [] These modifications are crucial for optimizing the desired biological activity, potency, and selectivity of the final drug candidate.

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